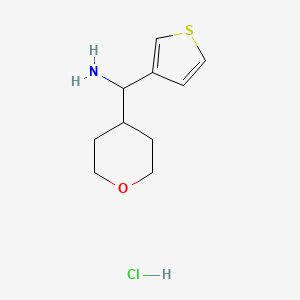
4-(3-Methyl-1H-1,2,4-triazol-1-yl)benzaldehyde
Übersicht
Beschreibung
4-(3-Methyl-1H-1,2,4-triazol-1-yl)benzaldehyde, also known as 4-methyl-3-triazolylbenzaldehyde (MTB), is a synthetic aromatic aldehyde used in a variety of scientific research applications. It is a colorless crystalline compound with a melting point of 166-169°C. MTB is used in organic synthesis and as a reagent for the preparation of heterocyclic compounds. It is also used in the synthesis of dyes, pharmaceuticals, and other organic compounds.
Wissenschaftliche Forschungsanwendungen
MTB is used in a variety of scientific research applications. It has been used as a reagent for the synthesis of heterocyclic compounds, such as 2-substituted 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, 1,2,4-triazoles, and 1,2,4-thiadiazoles. It is also used as a starting material for the synthesis of biologically active compounds, such as anticonvulsants, antiviral agents, and anti-inflammatory agents.
Wirkmechanismus
MTB is a synthetic aromatic aldehyde that can undergo a variety of reactions, depending on the conditions. It can react with amines to form Schiff bases, which can then be reduced to form imines. It can also react with alcohols to form hemiacetals, which can then be oxidized to form aldehydes. Additionally, MTB can undergo Diels-Alder reactions with dienophiles to form cyclic compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of MTB are not well understood. However, it has been used as a reagent for the synthesis of biologically active compounds, such as anticonvulsants, antiviral agents, and anti-inflammatory agents. It is also possible that MTB could have some antioxidant activity, as it has been used as a reagent for the synthesis of antioxidants.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using MTB in laboratory experiments is its availability and low cost. It is also easy to handle and store, and it is relatively stable at room temperature. However, it is important to note that MTB is a highly flammable compound and should be handled with caution. Additionally, it has a strong odor and should be used in a well-ventilated area.
Zukünftige Richtungen
There are a number of potential future directions for research involving MTB. These include further investigation into its biochemical and physiological effects, its potential antioxidant activity, and its use as a reagent for the synthesis of biologically active compounds. Additionally, further studies could be conducted to explore its potential use in the synthesis of dyes, pharmaceuticals, and other organic compounds. Finally, research could be conducted to explore its potential use as a reagent for the synthesis of heterocyclic compounds.
Eigenschaften
IUPAC Name |
4-(3-methyl-1,2,4-triazol-1-yl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O/c1-8-11-7-13(12-8)10-4-2-9(6-14)3-5-10/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRDBQIZGJBHRDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=N1)C2=CC=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


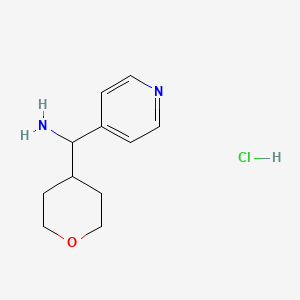



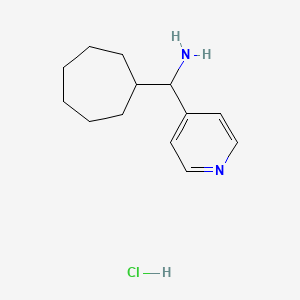

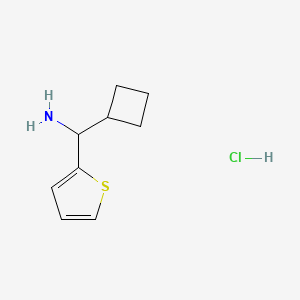
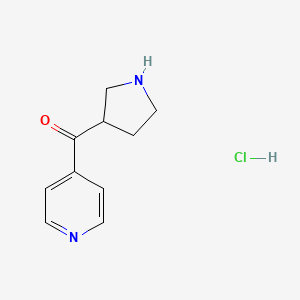
![6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-2-amine dihydrochloride](/img/structure/B1472039.png)
![4-{5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-2-yl}morpholine dihydrochloride](/img/structure/B1472040.png)

